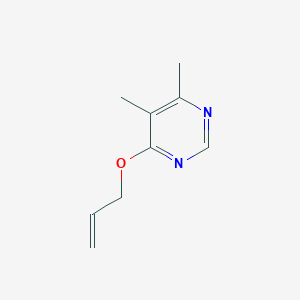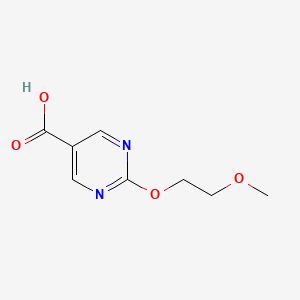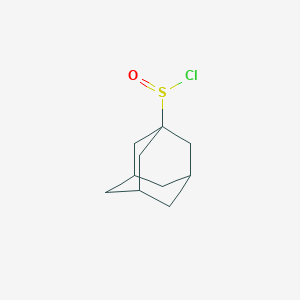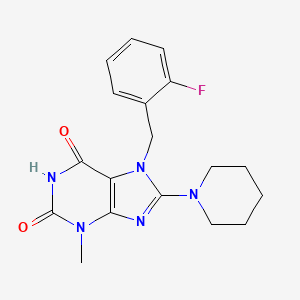
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is an organic compound characterized by a pyrimidine ring, a six-membered aromatic heterocycle containing two nitrogen atoms. The molecule also features two methyl groups attached to the 4th and 5th positions of the ring, and a prop-2-en-1-yloxy group linked at the 6th position
Vorbereitungsmethoden
The synthesis of 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine typically involves the reaction of appropriate pyrimidine derivatives with propargyl bromide under basic conditions. For instance, a solution of the pyrimidine derivative in anhydrous dimethylformamide (DMF) is cooled to 0°C, followed by the addition of potassium carbonate and propargyl bromide. The mixture is then stirred at room temperature until the reaction is complete . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Chemischer Reaktionen
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine undergoes various chemical reactions due to the presence of the pyrimidine ring and the prop-2-en-1-yloxy group. Some of the notable reactions include:
Hydrolysis: The alkoxy group can be susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding alcohol and a hydroxylated pyrimidine derivative.
Addition Reactions: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with halogenating agents (e.g., bromine) or undergo Diels-Alder cycloadditions with suitable dienes.
Wissenschaftliche Forschungsanwendungen
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine is used in diverse scientific research applications, including:
Organic Synthesis: As a building block for synthesizing more complex molecules.
Drug Discovery: The pyrimidine ring is a common functional group in many biologically active molecules, making this compound a potential scaffold for drug development.
Wirkmechanismus
Currently, there is no specific information available regarding the mechanism of action of 4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine. Without knowledge of its biological activity or specific applications, it is challenging to discuss its potential interactions with other molecules or its role in biological systems.
Vergleich Mit ähnlichen Verbindungen
4,5-Dimethyl-6-(prop-2-en-1-yloxy)pyrimidine can be compared with other pyrimidine derivatives, such as:
4,6-Dimethyl-2-(prop-2-en-1-yloxy)pyrimidine: Similar structure but with different substitution patterns.
4,5-Dimethyl-6-(methoxy)pyrimidine: Similar structure but with a methoxy group instead of a prop-2-en-1-yloxy group.
Eigenschaften
IUPAC Name |
4,5-dimethyl-6-prop-2-enoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-4-5-12-9-7(2)8(3)10-6-11-9/h4,6H,1,5H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRHYSDQUZEHES-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1OCC=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[(4-Chlorophenyl)sulfonyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2388409.png)

![3-(6-chloro-1,1-dioxido-2-(piperidine-1-carbonyl)-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile](/img/structure/B2388411.png)
![2-({3-benzyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2388412.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2388413.png)


![2-chloro-6-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2388416.png)
![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-methoxybenzamide](/img/structure/B2388421.png)
![methyl 3-[(3-sulfamoylpyridin-2-yl)amino]benzoate](/img/structure/B2388422.png)
